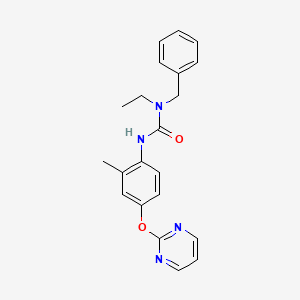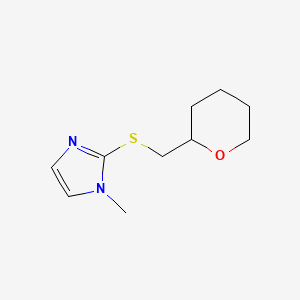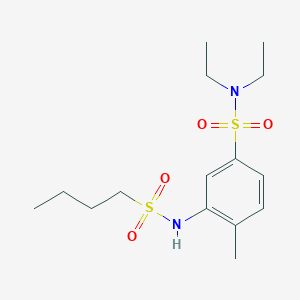
1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound is known for its unique structure, which allows it to interact with various biological targets, making it a promising candidate for drug discovery.
Wirkmechanismus
The exact mechanism of action of 1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed that the compound interacts with various biological targets, including enzymes and receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. Additionally, the compound has been shown to modulate the activity of certain receptors, such as the cannabinoid receptor CB1, which is involved in pain modulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide is its unique structure, which allows it to interact with various biological targets. This makes it a promising candidate for drug discovery. However, the compound is complex to synthesize, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide. One area of interest is the development of analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent for various diseases. Finally, the compound's toxicity and safety profile need to be thoroughly investigated before it can be considered for clinical use.
Synthesemethoden
The synthesis of 1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide is complex and requires several steps. The most common method involves the reaction of butylsulfonyl chloride with N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide has been extensively studied for its potential as a therapeutic agent. The compound has shown promising results in various preclinical studies, including its ability to inhibit cancer cell growth and induce apoptosis. Additionally, the compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3S/c1-2-3-12-22(20,21)18-11-7-10-15(18)16(19)17-13-14-8-5-4-6-9-14/h4-5,14-15H,2-3,6-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUPAQJOBKPDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC1C(=O)NCC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butylsulfonyl-N-(cyclohex-3-en-1-ylmethyl)pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)
![1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7535238.png)
![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
![1-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B7535265.png)
![Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)



![1-[[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea](/img/structure/B7535300.png)
![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)
